4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride
Description
Properties
IUPAC Name |
4-piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4.2ClH/c11-10(12,13)8-5-7(16-9(14)17-8)6-1-3-15-4-2-6;;/h5-6,15H,1-4H2,(H2,14,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLWPINSAZWWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=NC(=N2)N)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride typically involves the reaction of 4-piperidinylpyrimidine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyrimidine oxide, while reduction could produce a piperidine derivative.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant promise in medicinal chemistry, particularly in the following areas:
Antiviral Activity
Research indicates that derivatives of pyrimidine compounds, including 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride, have shown antiviral properties. Studies have demonstrated moderate efficacy against various viral targets, with effective concentrations (EC50) ranging from 130 to 263 µM in vitro assays . The mechanism of action often involves inhibition of viral replication processes.
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have shown that similar trifluoromethyl pyrimidine derivatives can inhibit the growth of cancer cell lines such as PC3, K562, Hela, and A549 at concentrations as low as 5 µg/ml . These findings suggest that this compound could be a candidate for further development into anticancer therapies.
Enzyme Inhibition
This compound has been explored for its ability to inhibit specific enzymes, notably tyrosinase, which is involved in melanin production. Kinetic studies indicate that it acts as a competitive inhibitor at low concentrations (0.09 - 0.36 µM), suggesting potential applications in cosmetic formulations aimed at skin lightening .
Fungicidal Activity
The compound's structural analogs have been assessed for their fungicidal properties. Research has shown that certain derivatives can effectively inhibit fungal growth at concentrations below 50 µg/ml. This application is particularly relevant for agricultural practices where controlling fungal pathogens is crucial.
Insecticidal Properties
In addition to antifungal activity, some related compounds have demonstrated insecticidal properties against agricultural pests. These findings open avenues for developing new insecticides based on the trifluoromethyl pyrimidine scaffold .
Summary of Biological Assays
The following table summarizes key biological activities associated with this compound and its derivatives:
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
Antiviral Studies
In a study focused on antiviral activity, compounds structurally similar to this compound exhibited significant inhibition against viral replication, highlighting their potential use in antiviral drug development .
Tyrosinase Inhibition
Kinetic analysis revealed that the compound significantly reduces diphenolase activity of tyrosinase, indicating its potential application in cosmetic products targeting hyperpigmentation .
Fungicidal Applications
Research into related compounds has shown promising results in controlling fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, suggesting possible agricultural applications .
Mechanism of Action
The mechanism of action of 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of its target. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound belongs to a class of pyrimidin-2-amine derivatives, which are often modified at the 4- and 6-positions to optimize target binding and metabolic stability. Below is a detailed comparison with structurally related analogs:
Key Observations
Trifluoromethyl (CF₃) Impact : The CF₃ group in the target compound and T134 enhances metabolic stability and membrane permeability compared to chlorine (T130) or methyl (4-Methyl-6-piperidinyl analog) substituents. CF₃’s strong electron-withdrawing nature also influences receptor binding .
Piperidine vs. Bulky Aryl Groups : Piperidine at the 4-position (target compound) offers conformational flexibility and improved solubility over triphenylmethyl groups (T130, T134), which may hinder blood-brain barrier penetration .
Salt Forms : The dihydrochloride salt of the target compound and SSD114 contrasts with neutral forms (e.g., T130, T134), suggesting tailored formulations for enhanced bioavailability .
Core Heterocycle Differences : Pyridine-based analogs (e.g., ) exhibit distinct electronic properties compared to pyrimidines, affecting target selectivity .
Biological Activity
4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride, also known by its CAS number 2108704-75-0, is a compound of interest due to its potential biological activities. This article examines the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C10H15Cl2F3N4
- Molecular Weight : 319.15 g/mol
- CAS Number : 2108704-75-0
Biological Activity Overview
Research indicates that derivatives of piperidine, including this compound, exhibit a wide array of biological activities. These include effects on various enzymes, receptors, and ion channels, making them suitable candidates for therapeutic applications in areas such as cancer treatment and central nervous system disorders .
The trifluoromethyl group present in the compound enhances its lipophilicity and metabolic stability, which are crucial for its biological activity. This modification often leads to improved binding affinity to target proteins and increased potency against specific biological pathways .
Key Targets
- Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes associated with disease pathways.
- Receptor Interaction : It interacts with various receptors, influencing signaling pathways that can lead to therapeutic effects.
- Ion Channel Modulation : The ability to affect voltage-gated ion channels suggests potential applications in neurology .
Study 1: Antiparasitic Activity
A study explored the effects of similar piperidine derivatives on Plasmodium falciparum, the causative agent of malaria. The results indicated that modifications to the piperidine structure could enhance antiparasitic activity while maintaining metabolic stability. The incorporation of polar functionalities was noted to improve aqueous solubility without compromising efficacy against the parasite .
| Compound | EC50 (µM) | Metabolic Stability (CL int µL/min/mg) | Aqueous Solubility (µM) |
|---|---|---|---|
| 10r | 0.038 | 81 | 31 |
| 10s | 0.067 | 101 | 90 |
| 10v | 0.010 | Not specified | Not specified |
Study 2: Central Nervous System Effects
Another investigation focused on the neuropharmacological aspects of piperidine derivatives. The study utilized in silico methods to predict potential interactions with neurotransmitter systems. Results suggested that these compounds could modulate serotonin and dopamine receptors, indicating their potential use in treating psychiatric disorders .
Q & A
Q. What are the recommended synthetic routes for 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Pyrimidine Core Formation : A condensation reaction between trifluoromethyl-substituted aldehydes and amines under acidic/basic conditions (e.g., using H2SO4 or KOH) to form the pyrimidine ring.
- Piperidine Substitution : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the piperidin-4-yl group.
- Salt Formation : Treatment with HCl to generate the dihydrochloride salt, enhancing solubility.
Optimization : Control temperature (60–100°C), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., Pd catalysts for coupling reactions). Analytical techniques like NMR and HPLC are critical for monitoring purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton environments and carbon frameworks, focusing on trifluoromethyl (~-60 ppm in 19F NMR) and piperidine signals.
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>95% recommended).
- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]+ ion).
- X-ray Crystallography (if crystalline): Resolve bond angles and salt conformation .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in polar solvents (water, DMSO) due to the dihydrochloride salt. For non-polar media (e.g., chloroform), use co-solvents like ethanol.
- Stability : Store at -20°C in airtight, light-protected containers. Avoid prolonged exposure to moisture or basic conditions, which may hydrolyze the amine groups. Pre-formulate stability studies using accelerated degradation (40°C/75% RH) .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles.
- Ventilation : Use fume hoods during weighing and synthesis.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult a physician immediately .
Advanced Research Questions
Q. How can computational methods improve the synthesis and biological activity prediction of this compound?
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation.
- Molecular Docking : Predict binding affinity to biological targets (e.g., kinases) using software like AutoDock Vina. Focus on the piperidine and trifluoromethyl groups as key pharmacophores.
- Machine Learning : Train models on existing pyrimidine derivatives to predict reaction yields or toxicity .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Assay Standardization : Compare protocols (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays.
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements.
- Structural Analogues : Test closely related derivatives to isolate the impact of the trifluoromethyl group vs. piperidine substitution .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Analogues Synthesis : Modify the piperidine ring (e.g., N-methylation) or pyrimidine substituents (e.g., halogens) to assess steric/electronic effects.
- Biological Testing : Prioritize assays measuring target engagement (e.g., SPR for binding kinetics) over phenotypic screens.
- Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. What advanced analytical techniques address challenges in quantifying low concentrations of this compound in biological matrices?
- LC-MS/MS : Employ MRM (multiple reaction monitoring) with deuterated internal standards to enhance sensitivity and specificity.
- Microscopy : Fluorescent tagging (e.g., BODIPY derivatives) for cellular uptake studies via confocal imaging.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins .
Methodological Guidance for Data Contradictions
Example Case : Conflicting solubility data in aqueous vs. organic solvents.
- Resolution : Re-evaluate salt form (dihydrochloride vs. free base) and pH (use buffered solutions). Cross-validate with nephelometry for precipitation thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
